(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid, also known as MGS0028, is a synthetic organic compound classified as a bicyclic carboxylic acid. Its IUPAC name reflects its complex structure, which includes a fluorine atom and multiple functional groups. This compound has garnered attention in pharmacological research due to its potential applications in drug development, particularly in modulating metabotropic glutamate receptors.
The synthesis of (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves several steps, including the use of reactive intermediates and specific catalysts. One notable method involves the use of ethyl esters and fluorinated reagents to introduce the fluorine substituent at the appropriate position on the bicyclic structure. The synthesis process can be optimized for yield and purity through various reaction conditions, including temperature control and solvent choice .
The molecular formula for (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid is . Its structure features a bicyclic framework with a carboxylic acid group and a ketone functionality. The stereochemistry is crucial for its biological activity, with specific configurations at the 1, 5, and 6 positions influencing its interaction with biological targets . The compound's three-dimensional arrangement can be represented using various visualization tools, revealing its spatial orientation that is essential for receptor binding.
(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and ketones. These include:
The reactivity of this compound is influenced by the presence of the fluorine atom, which can affect both nucleophilicity and electrophilicity in reactions .
The mechanism of action for (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid primarily involves its interaction with metabotropic glutamate receptors in the central nervous system. By acting as an allosteric modulator, it can enhance or inhibit receptor activity depending on the existing ligand environment. This modulation can influence neurotransmitter release and neuronal excitability, making it a candidate for therapeutic applications in neurological disorders .
Key physical and chemical properties of (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid include:
These properties are critical for understanding its behavior in biological systems and during synthesis .
(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid has potential applications in scientific research, particularly in pharmacology and medicinal chemistry:
The ongoing research into this compound's properties and mechanisms could lead to significant advancements in therapeutic strategies targeting glutamate signaling pathways .
The construction of the strained bicyclo[3.1.0]hexane core with precise stereocontrol represents a foundational challenge in synthesizing (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. Two principal strategies dominate the enantioselective assembly of this scaffold:
Magnesium Carbenoid-Mediated Cyclization: A highly stereocontrolled approach utilizes intramolecular C–H insertion of cyclopropylmagnesium carbenoids. This method, pioneered by Satoh, involves treating enantiomerically enriched cyclopropane precursors with specific organomagnesium reagents to generate carbenoid species in situ. Subsequent 1,5-C–H insertion achieves ring expansion with exceptional stereofidelity (>95% ee), forming the bicyclo[3.1.0]hexane skeleton. The stereochemical outcome is dictated by the chiral information embedded in the precursor and the trajectory of the carbenoid insertion, enabling access to the desired (1S,5S) core configuration essential for the target molecule [9].
Asymmetric Cyclopropanation: An alternative route employs catalytic asymmetric cyclopropanation of furan-derived precursors. Chiral metal catalysts, particularly those based on rhodium(II) carboxylates complexed with chiral ligands like prolinate derivatives, facilitate the stereoselective addition of carbenoids across diene systems. This reaction constructs the cyclopropane ring fused to a pre-existing five-membered ring, establishing the bicyclic framework. Precise ligand design ensures the formation of the (1S,5S) configuration by controlling the si or re face approach of the carbenoid to the diene system [8].
Table 1: Enantioselective Methods for Bicyclo[3.1.0]hexane Scaffold Construction
Method | Key Reagent/Catalyst | Stereochemical Outcome | Advantages | Limitations |
---|---|---|---|---|
Mg Carbenoid Insertion | iPrMgCl, Organomagnesium Carbenoid | >95% ee, (1S,5S) control | High stereofidelity, Scalable ring expansion | Requires enantiopure precursors |
Asymmetric Cyclopropanation | Rh₂(S-DOSP)₄, Chiral Dirhodium | Up to 98% ee, face control | Direct assembly, Catalyst control | Sensitivity to substrate substituents |
Introducing fluorine with the correct (6S) configuration onto the strained bicyclic scaffold demands precision. The strategies employed vary significantly based on the stage of the synthesis and the nature of the fluorinating agent:
Electrophilic Fluorination of Enolates: A widely applied tactic involves generating a stabilized enolate at the C6 position of a suitably protected bicyclo[3.1.0]hexanone intermediate. Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or NFSI (N-fluorobenzenesulfonimide) provides the C6-fluorinated product. Diastereoselectivity hinges critically on the geometry of the enolate (typically Z-enolate favored for syn-addition relative to bridgehead protons) and the steric environment dictated by the existing (1S,5S) configuration. Yields typically range from 60-85% with diastereomeric ratios (d.r.) of 5:1 to >20:1 achievable under optimized conditions [4].
Nucleophilic Fluorination: This approach often targets late-stage intermediates bearing leaving groups (LG = Cl, Br, I, OMs, OTf) at C6. Activation of the position via adjacent carbonyl groups (e.g., ketone or ester) facilitates SN₂-type displacement. Anhydrous tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) in aprotic solvents like DMF or THF are common reagents. While potentially efficient, this method risks elimination side reactions due to the bridgehead strain and the inherent steric hindrance at C6, making enantiopurity preservation challenging unless the leaving group is positioned anti to the desired F⁻ approach trajectory [4] [7].
Late-Stage Direct C–H Fluorination: Emerging methodologies using radical or transition-metal-catalyzed C–H activation offer potential for streamlined synthesis but face significant hurdles in the context of the rigid bicyclo[3.1.0]hexane system. Achieving site-selectivity for C6 over other tertiary C-H positions and controlling stereochemistry remains difficult. Photoredox catalysis paired with fluorine radical sources (e.g., Selectfluor® under irradiation) or palladium catalysts with silver fluoride (AgF) represent active areas of research but are not yet robust for this specific target [4] [7].
Table 2: Comparison of Fluorination Strategies for C6 Functionalization
Strategy | Reagent | Key Intermediate | Diastereoselectivity (d.r.) | Yield Range | Stereochemical Control Factor |
---|---|---|---|---|---|
Electrophilic (Enolate) | Selectfluor®, NFSI | Bicyclic Enolate | 5:1 to >20:1 | 60-85% | Enolate geometry, Existing chirality |
Nucleophilic (LG Displ.) | TBAF, CsF | 6-Halo- or 6-Sulfonyloxy | Variable (2:1 to 10:1) | 40-75% | LG orientation, Steric hindrance |
Late-Stage C–H | Selectfluor®/hv, AgF/Pd | Unfunctionalized Bicycle | Low (typically < 3:1) | 20-50% | Catalyst design, Radical/Insertion pathway |
The efficient synthesis of the target acid relies on well-defined chiral intermediates, each enabling specific transformations towards the final structure:
Achieving the precise (1S,5S,6S) configuration necessitates sophisticated catalytic methods operating throughout the synthesis:
Table 3: Catalytic Systems for Stereocontrol in Target Molecule Synthesis
Catalyst Type | Example Catalysts | Reaction Catalyzed | Stereocontrol Achieved | Typical ee/d.r. |
---|---|---|---|---|
Organocatalyst (PTC) | Cinchoninium derivatives, Binaphthyl-Ammonium | Enolate Fluorination | C6 configuration (6S) | 85-95% ee |
Rh(II) Complex | Rh₂(S-DOSP)₄, Rh₂(S-PTTL)₄ | Asymmetric Cyclopropanation | Core (1S,5S) configuration | 90-98% ee |
Cu(I)/Chiral Ligand | Cu/(R)-DTBM-SEGPHOS | Conjugate Addition | Stereochemistry adjacent to C6 | 80-92% ee |
Biocatalyst | Lipases (CAL-B), Transaminases | Kinetic Resolution, Amination | Precursor enantiopurity | >99% ee (resolved) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0